molecular formula C19H16N2O4 B5181304 Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Cat. No.: B5181304
M. Wt: 336.3 g/mol
InChI Key: HRSBCPZNUCHXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a compound that belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzoate ester linked to an oxazole ring, which is further substituted with a phenyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process begins with the preparation of oxazolines at room temperature in a stereospecific manner, followed by the oxidative aromatization of oxazolines to oxazoles using commercial manganese dioxide . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method involves the use of packed reactors containing commercial manganese dioxide, which allows for the efficient and safe production of oxazoles from oxazolines . The continuous flow process also minimizes the risk of blockages and improves the overall safety profile of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring plays a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both a benzoate ester and an oxazole ring makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-6-4-3-5-7-13)18(22)20-15-10-8-14(9-11-15)19(23)24-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSBCPZNUCHXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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